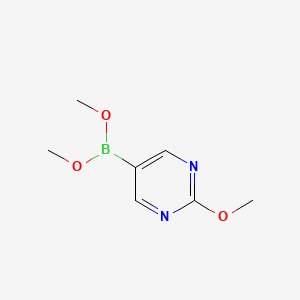

Dimethyl (2-methoxypyrimidin-5-yl)boronate

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds have become indispensable tools in the field of organic synthesis due to their remarkable versatility and reactivity. dergipark.org.trnumberanalytics.com These compounds, which feature a carbon-boron bond, serve as crucial synthetic intermediates for a wide array of chemical transformations. nih.govorganicreactions.org Their significance stems from a unique combination of stability, low toxicity compared to many other organometallic reagents, and broad functional group tolerance. dergipark.org.trdigitellinc.com This allows for their use in complex molecular architectures without the need for extensive protecting group strategies. researchgate.net

One of the most prominent applications of organoboron compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. dergipark.org.trnumberanalytics.com This reaction has revolutionized the synthesis of biaryls, polyenes, and other conjugated systems that are common motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Beyond C-C bond formation, organoboron reagents are also employed in the construction of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, further highlighting their expansive utility. researchgate.net The parent boronic acids are typically degraded to environmentally benign boric acid, adding to their appeal in sustainable or "green" chemistry. scispace.com The pioneering work in this area, particularly in hydroboration and cross-coupling reactions, has been recognized with Nobel Prizes, underscoring the profound impact of organoboron chemistry on modern science. dergipark.org.tr

The Role of Heterocyclic Boronates in Contemporary Organic Chemistry

Heterocyclic boronates, which are organoboron compounds incorporating a heterocyclic ring system, are of paramount importance in contemporary organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. nih.govresearchgate.net Heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds and approved drugs. nih.govmdpi.com Consequently, the ability to readily synthesize and functionalize heterocyclic structures is a critical objective for pharmaceutical research and development.

Heterocyclic boronates, especially those containing nitrogen, oxygen, or sulfur, serve as key building blocks for the synthesis of complex pharmaceutical agents. researchgate.net They provide a reliable method for incorporating specific heterocyclic moieties into a target molecule, often through Suzuki-Miyaura cross-coupling reactions. researchgate.net However, the use of some heterocyclic boronates, particularly electron-deficient ones like certain pyridinyl derivatives, can be challenging due to issues with instability and low reactivity, which can lead to side reactions like protodeboronation. nih.gov To overcome these limitations, more stable and robust forms of heterocyclic boronates have been developed. These include:

Potassium trifluoroborates: These salts exhibit enhanced stability and are often crystalline, bench-stable solids, facilitating easier handling and purification. nih.govnih.gov

MIDA (N-methyliminodiacetic acid) boronates: These derivatives protect the boronic acid moiety, rendering it stable to a wide range of reaction conditions, including chromatography. researchgate.netrsc.orgnih.gov The boronic acid can be released under mild conditions just before its intended use in a cross-coupling reaction, a strategy known as "slow-release" cross-coupling. nih.govgrillolabuc.com

The development of these stabilized heterocyclic boronates has significantly expanded their scope and applicability, enabling the synthesis of novel compounds for biological screening and the development of new therapeutics. researchgate.netscite.ai

Overview of Dimethyl (2-methoxypyrimidin-5-yl)boronate as a Key Building Block

This compound is a specialized heterocyclic boronate that serves as a valuable building block in organic synthesis. It belongs to the pyrimidinyl boronate family, which are sought-after reagents for introducing the pyrimidine (B1678525) scaffold into larger molecules. The pyrimidine ring is a core component of nucleobases and is found in numerous FDA-approved drugs, making pyrimidinyl-containing compounds highly significant in medicinal chemistry. nih.govmdpi.com

The structure of this compound features a pyrimidine ring substituted with a methoxy (B1213986) group at the 2-position and the dimethyl boronate ester group at the 5-position. The boronate ester functionality is the reactive site for cross-coupling reactions, while the methoxy group can influence the electronic properties and reactivity of the pyrimidine ring.

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H11BN2O3 |

| Molecular Weight | 181.98 g/mol |

| Appearance | Typically a solid |

| Functionality | Boronate Ester |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |

As a synthetic intermediate, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as the nucleophilic partner, transferring the 2-methoxypyrimidin-5-yl group to an electrophilic partner, such as an aryl or vinyl halide or triflate. This enables the efficient construction of a C-C bond between the pyrimidine ring and another molecular fragment, providing a direct route to complex molecules that are often explored as potential therapeutic agents. nih.govmdpi.com Like other boronic esters, it offers advantages in terms of stability compared to the corresponding free boronic acid, particularly during purification and storage. acs.orgacs.org

Research Landscape and Future Prospects for Pyrimidinyl Boronates

The research landscape for pyrimidinyl boronates and related heterocyclic boron compounds is vibrant and expanding, driven largely by the insatiable demand for new therapeutic agents in the pharmaceutical industry. mdpi.comnih.gov The continued success of boron-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, has demystified earlier concerns about the toxicity of boron compounds and has spurred significant investment in boron-based drug discovery programs. nih.govmdpi.comnih.govmdpi.com

Future prospects for pyrimidinyl boronates are exceptionally promising and are developing in several key directions:

Drug Discovery and Development: The primary focus remains the use of pyrimidinyl boronates as building blocks for novel drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammation. mdpi.comnih.gov The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets, such as serine proteases, is a key area of exploration. nih.gov

Development of Novel Synthetic Methods: Research continues to focus on creating more efficient, stable, and versatile forms of pyrimidinyl boronates. This includes the synthesis of novel derivatives with improved handling characteristics and reactivity profiles, allowing for their use in a broader range of complex chemical transformations. rsc.org

Materials Science: The pyrimidine core is also a component in functional organic materials used in electronics and photonics. nih.gov Pyrimidinyl boronates serve as versatile precursors for synthesizing these advanced materials through cross-coupling polymerization or functionalization.

Bioconjugation and Chemical Biology: The reactivity of boronic acids with diols is being exploited for the development of chemosensors for carbohydrates and for bioconjugation applications, linking molecules to proteins or other biomacromolecules. researchgate.net

Direct Borylation Approaches for Pyrimidine Scaffolds

Direct borylation methods are highly valued for their efficiency, often involving the direct introduction of a boronate group onto the pyrimidine ring. This can be achieved through several powerful catalytic and non-catalytic methods.

Miyaura Borylation Strategies for Pyrimidinyl Systems

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process that has become a cornerstone for the synthesis of aryl and heteroaryl boronates. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of a pyrimidinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of derivatives related to this compound, a common precursor would be a 5-halo-2-methoxypyrimidine.

The general reaction scheme is as follows:

Key parameters that influence the efficiency of the Miyaura borylation include the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Commonly used catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, while bases such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃) are frequently employed. mdpi.comchemicalbook.com

| Pyrimidinyl Substrate | Borylation Reagent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyrimidine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | 1,4-Dioxane (B91453) | High Conversion |

| 4-Pyrimidyl Tosylate | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | THF/DMF | Good |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

Transition-Metal-Catalyzed C-H Borylation of Pyrimidines

A more atom-economical approach is the direct C-H borylation, which avoids the need for pre-functionalized pyrimidine halides or triflates. nih.gov This methodology typically employs iridium or rhodium catalysts to activate a C-H bond on the pyrimidine ring for subsequent borylation. nih.gov The regioselectivity of this reaction is a critical aspect, often directed by steric and electronic factors of the pyrimidine substrate. organic-chemistry.org For a 2-methoxypyrimidine (B189612), the electronic properties of the methoxy group and the nitrogen atoms in the ring will influence the position of borylation.

Research has shown that iridium-catalyzed C-H borylation can be an effective method for preparing a variety of heteroaryl boronates. organic-chemistry.org The use of a directing group can also be a powerful strategy to control the regioselectivity of the C-H borylation. While specific examples for 2-methoxypyrimidine are not abundant, studies on related pyrimidylanilines have demonstrated pyrimidine-directed, metal-free C-H borylation. nih.govresearchgate.netnih.govrsc.org

| Substrate | Borylation Reagent | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines (7-deazapurines) | B₂pin₂ | Iridium Catalyst | Direct borylation at position 8. nih.gov |

| 2-Pyrimidylanilines | BBr₃ | Metal-free, pyrimidine-directed | Ortho-C-H borylation of the aniline (B41778) ring. nih.govnih.gov |

| General Heteroarenes | Pinacolborane | Iridium Catalyst | Formation of stable pinacol (B44631) boronate esters. organic-chemistry.org |

Hydroboration Techniques for Unsaturated Pyrimidine Precursors

Hydroboration is a classic method for the synthesis of organoboranes, involving the addition of a boron-hydride bond across a double or triple bond. wikipedia.orglibretexts.org In the context of pyrimidine synthesis, this technique would be applicable to unsaturated pyrimidine precursors, such as those containing vinyl or alkynyl substituents. The hydroboration of an alkynylpyrimidine, for instance, would yield a vinylboronate which could be a versatile intermediate.

The reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double or triple bond. wikipedia.org A variety of borane (B79455) reagents can be used, from borane itself (BH₃) to more sterically hindered reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which can offer greater selectivity. nih.gov Subsequent oxidation or other transformations of the resulting organoborane can lead to a variety of functionalized pyrimidines.

Synthesis via Organometallic Intermediates

The use of organometallic intermediates, such as organolithium or Grignard reagents, provides a robust and widely applicable route to pyrimidinyl boronates. These methods involve the generation of a nucleophilic pyrimidinyl species that can then be trapped with a borate (B1201080) ester.

Lithium-Halogen Exchange and Subsequent Trapping with Borate Esters

Lithium-halogen exchange is a powerful and rapid reaction for the formation of organolithium compounds from organic halides. wikipedia.orgnumberanalytics.com This method is particularly useful for preparing aryl and heteroaryl lithium species that may be difficult to access through other means. arkat-usa.org For the synthesis of this compound, a 5-halo-2-methoxypyrimidine would be treated with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to generate the 5-lithiated pyrimidine. nih.govharvard.edu This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronate ester. researchgate.netnih.gov

The general scheme is as follows:

This method's success is often dependent on the careful control of reaction conditions, particularly temperature, to avoid side reactions. The choice of the halogen on the pyrimidine ring can also influence the reaction, with iodides and bromides generally being more reactive than chlorides. wikipedia.org

| Substrate | Lithium Reagent | Borate Ester | Key Conditions | Product Type |

|---|---|---|---|---|

| 4-Bromo-2-fluoroaniline | n-BuLi | Trimethyl borate | Low temperature | Arylboronic acid researchgate.net |

| Diiodoarenes | n-BuLi then t-BuLi | Phenyl boronic ester | -78 °C to -110 °C | Unsymmetrical borinic acid derivatives nih.gov |

| 2-Amino-5-bromopyrimidine | n-BuLi | Tri-isopropyl borate | -50 °C to -100 °C | 2-Amino-pyrimidine-5-boronic acid google.com |

Grignard Reagent-Mediated Borylation

Similar to the use of organolithium reagents, Grignard reagents can be employed to generate a nucleophilic pyrimidinyl species. researchgate.net The formation of a pyrimidinyl Grignard reagent can be achieved by reacting a pyrimidinyl halide with magnesium metal. nih.gov This organomagnesium compound can then react with a trialkyl borate to yield the desired boronate ester.

While generally less reactive than their organolithium counterparts, Grignard reagents can offer advantages in terms of functional group tolerance and handling. nih.gov The reaction of a 5-halo-2-methoxypyrimidine with magnesium would lead to the corresponding Grignard reagent, which upon reaction with a borate ester, would furnish the pyrimidinyl boronate.

The scope of Grignard reagent-mediated borylation of pyrimidines is influenced by the reactivity of the starting halide and the stability of the resulting organomagnesium species. researchgate.neted.ac.uk

Properties

IUPAC Name |

dimethoxy-(2-methoxypyrimidin-5-yl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFKARDPKAQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258276 | |

| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030288-90-4 | |

| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Dimethyl 2 Methoxypyrimidin 5 Yl Boronate

Palladium-Catalyzed Cross-Coupling Reactions

The utility of Dimethyl (2-methoxypyrimidin-5-yl)boronate is most prominently displayed in palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura reaction, in particular, stands out as a robust method for coupling this boronate ester with a wide array of organic electrophiles.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

This compound, or its corresponding boronic acid generated in situ, readily participates in Suzuki-Miyaura coupling reactions. worktribe.com This process involves the reaction of the organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is a cornerstone of synthetic chemistry due to its versatility and the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgnih.gov

Research has demonstrated the successful coupling of the closely related (2-methoxypyrimidin-5-yl)boronic acid with various heteroaryl halides. For instance, its reaction with 3-bromothiophene (B43185) and 3-bromoquinoline (B21735) using a palladium catalyst system results in the formation of the corresponding 5-heteroaryl-2-methoxypyrimidine products. worktribe.com

Optimization of Catalytic Systems and Ligand Architectures (e.g., Phosphine (B1218219) Ligands, N-Heterocyclic Carbenes)

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center. mdpi.com

Phosphine Ligands: Traditional and widely used ligands for Suzuki-Miyaura reactions include triarylphosphines like triphenylphosphine (B44618) (PPh₃). youtube.com Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition (the initial step of the catalytic cycle) and to promote the final reductive elimination step. mdpi.com For the coupling of (2-methoxypyrimidin-5-yl)boronic acid with heteroaryl halides, catalyst systems such as Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) have proven effective. worktribe.com

N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. scientia.report NHCs are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates to higher catalyst turnover numbers and robustness, especially in challenging coupling reactions involving less reactive electrophiles like aryl chlorides. rsc.org Theoretical studies suggest that in many main group element complexes, NHC ligands form more stable complexes than phosphines due to their greater donating ability. researchgate.netnih.gov The use of sterically hindered NHC ligands can be particularly advantageous, allowing for the successful oxidative addition of otherwise unreactive bonds. rsc.org

The optimization of the catalytic system for a specific substrate like this compound would involve screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of phosphine ligands (e.g., PPh₃, Buchwald ligands) and NHC ligands to identify the combination that provides the highest yield and selectivity.

Influence of Reaction Parameters: Base, Solvent, Temperature

The outcome of the Suzuki-Miyaura coupling is significantly influenced by reaction parameters such as the choice of base, solvent, and the reaction temperature.

Base: The base plays a critical role in the catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the crucial transmetalation step. organic-chemistry.orgdeepdyve.com Common inorganic bases used include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). youtube.comresearchgate.net For the coupling of (2-methoxypyrimidin-5-yl)boronic acid, aqueous sodium carbonate has been successfully employed. worktribe.com The strength and stoichiometry of the base can affect reaction selectivity, with weaker bases sometimes favoring the reaction of more acidic boronic acids. deepdyve.com

Solvent: The solvent system must be capable of dissolving the various components of the reaction and often plays an active role in the catalytic cycle. A mixture of an organic solvent and water is frequently used. mdpi.com The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the substrates and the catalyst. Common organic solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as alcohols like methanol (B129727) and ethanol. researchgate.netmdpi.com In the synthesis of heteroarylpyrimidines using (2-methoxypyrimidin-5-yl)boronic acid, 1,4-dioxane has been used as the solvent. worktribe.com The use of aqueous solvent mixtures can also be beneficial by increasing the concentration of hydrophilic boronate species, which can accelerate the reaction. mdpi.com

Temperature: Reaction temperature affects the rate of reaction. Many Suzuki-Miyaura couplings are performed at elevated temperatures to ensure a reasonable reaction rate. For the coupling of (2-methoxypyrimidin-5-yl)boronic acid, reactions have been successfully conducted at 95°C. worktribe.com Microwave-assisted heating has also become a popular technique, as it can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating. mdpi.comresearchgate.net

The interplay of these parameters is complex, and their optimization is typically performed empirically to achieve the best results for a specific coupling reaction.

| Parameter | Example Condition for (2-methoxypyrimidin-5-yl)boronic acid worktribe.com | General Role/Function |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates oxidative addition, transmetalation, and reductive elimination. |

| Base | Na₂CO₃ (aqueous) | Activates the boronic acid to form a more nucleophilic boronate species. deepdyve.com |

| Solvent | 1,4-Dioxane | Solubilizes reactants and catalyst; can influence reaction rate and mechanism. researchgate.net |

| Temperature | 95°C | Provides activation energy to overcome reaction barriers and increase reaction rate. |

Substrate Scope and Functional Group Tolerance in Coupling

A major advantage of the Suzuki-Miyaura reaction is its broad substrate scope and excellent tolerance for a wide variety of functional groups. mdpi.com This allows for its application in the late-stage functionalization of complex molecules, a crucial strategy in pharmaceutical development. nih.gov

For couplings involving this compound and its corresponding acid, the reaction has been shown to be effective with various heteroaryl halides. This demonstrates the utility of this building block for creating complex, poly-heterocyclic structures. worktribe.com

Electrophile Scope: The reaction is compatible with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates. researchgate.net Generally, the reactivity order is I > Br > OTf >> Cl. researchgate.net The electron-deficient nature of the pyrimidine (B1678525) ring in the boronate reagent makes it a suitable partner for coupling with both electron-rich and electron-poor aryl halides.

Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate numerous functional groups on both the boronate and the electrophile coupling partners. These include esters, ketones, amides, nitriles, ethers, and even acidic protons in some cases. nih.gov This high degree of functional group tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes. berkeley.edu In studies involving similar heteroaryl systems, functional groups like free -COOH, -NH₂, -OH, and -CONH₂ were well-tolerated. nih.gov

| Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromothiophene | 2-Methoxy-5-(thiophen-3-yl)pyrimidine | 63 | worktribe.com |

| 3-Bromoquinoline | 5-(Quinolin-3-yl)-2-methoxypyrimidine | 66 | worktribe.com |

| 5-Bromo-2-methoxypyridine | 2-Methoxy-5-(2-methoxypyridin-5-yl)pyrimidine | 70 | worktribe.com |

Mechanistic Studies of Transmetalation in Suzuki-Miyaura Reactions

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a key and often rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.org Despite extensive study, the precise mechanism of this step has been a subject of debate, with two primary pathways being widely considered. nih.gov

Boronate Pathway versus Oxo-Palladium Pathway

The two dominant proposed mechanisms for transmetalation differ in the nature of the reactive palladium and boron species. researchgate.net

Boronate Pathway (Path A): In this pathway, the boronic acid (or its ester) first reacts with the base (e.g., hydroxide) to form a tetracoordinate, anionic "ate" complex, such as R-B(OH)₃⁻. This boronate species is more nucleophilic than the neutral boronic acid. It then displaces the halide ligand from the arylpalladium(II) halide complex (Ar-Pd-X), which was formed during the oxidative addition step. This reaction forms a key intermediate containing a Pd-O-B linkage, which then undergoes rearrangement to transfer the aryl group from boron to palladium. deepdyve.comillinois.edu

Oxo-Palladium Pathway (Path B): In this alternative mechanism, the arylpalladium(II) halide complex first undergoes ligand exchange with the base (e.g., hydroxide), forming a more nucleophilic arylpalladium(II) hydroxide (B78521) complex (Ar-Pd-OH). This palladium-hydroxo species then reacts with the neutral, Lewis-acidic boronic acid. This interaction also leads to the formation of an intermediate with a Pd-O-B bond, which subsequently facilitates the transfer of the organic group to the palladium center. nih.gov

Systematic studies comparing the rates of these two potential pathways have provided significant insight. For reactions conducted with weak bases in aqueous solvent mixtures, kinetic evidence strongly suggests that the reaction between a palladium-hydroxo complex and a neutral boronic acid (the Oxo-Palladium Pathway) is significantly faster than the reaction between a palladium-halide complex and a boronate. nih.gov This indicates that under these common conditions, the Oxo-Palladium Pathway is the predominant mechanism for transmetalation. This holds true for boronic esters as well, where transmetalation is believed to occur via the reaction of the neutral ester with the palladium-hydroxide complex. nih.gov

Role of the Pyrimidine Nitrogen in Reactivity and Mechanism

The pyrimidine core of this compound plays a crucial role in dictating its reactivity, particularly in metal-catalyzed reactions. The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, which renders the ring electron-deficient. This electronic characteristic influences the reactivity of the C-B bond and the aromatic ring itself.

Other Metal-Catalyzed C-C Bond Forming Reactions (e.g., Negishi Cross-Coupling)

Beyond the widely used Suzuki-Miyaura reaction, this compound and its precursor halides are valuable substrates in other metal-catalyzed C-C bond-forming reactions, notably the Negishi cross-coupling. The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.com This method is particularly advantageous for its high functional group tolerance and the often milder reaction conditions required. numberanalytics.comorgsyn.org

For the synthesis of 5-aryl- or 5-alkyl-2-methoxypyrimidines, a Negishi coupling approach would typically involve the corresponding 5-halo-2-methoxypyrimidine as the electrophilic partner and an organozinc reagent. The preparation of the requisite pyrimidinylzinc reagent from the corresponding halide allows for subsequent coupling with various aryl or alkyl halides. elsevierpure.comdntb.gov.ua Research on pyridyl and pyrimidyl systems has demonstrated the utility of Negishi coupling for constructing C-C bonds where Suzuki coupling might be sluggish. acs.orgchempedia.info

The general mechanism proceeds via oxidative addition of the pyrimidinyl halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com

Below is a representative table of conditions for Negishi cross-coupling involving similar heterocyclic substrates, illustrating the typical parameters employed.

| Heterocyclic Halide | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | rt | ~85 |

| 2-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ / X-Phos | THF | rt | ~90 |

| 4-Iodo-2,6-dimethoxypyrimidine | Allylzinc bromide | Pd(PPh₃)₄ | THF | rt | ~78 |

C-Heteroatom Bond Forming Reactions

The carbon-boron bond of this compound is a versatile functional handle for the formation of bonds between the pyrimidine ring and various heteroatoms, such as nitrogen and oxygen. The Chan-Lam coupling reaction is a prominent example, providing a direct method for the formation of C-N and C-O bonds using copper catalysts. chemrxiv.orgnih.gov This reaction couples arylboronic acids (or their esters) with amines, phenols, and other N- or O-nucleophiles, often under mild, aerobic conditions.

In a typical Chan-Lam amination, this compound would react with a primary or secondary amine in the presence of a copper salt, such as Cu(OAc)₂, and a base. The reaction is believed to proceed through a Cu(II) intermediate which undergoes transmetalation with the boronic ester. Subsequent coordination of the amine and reductive elimination forms the desired C-N bond. While the use of boronic esters, particularly pinacol (B44631) esters, can sometimes be challenging in Chan-Lam reactions, specific conditions have been developed to overcome these limitations, such as the use of mixed solvent systems or specific ligands. nih.govst-andrews.ac.uk

This methodology provides a powerful alternative to other C-N bond-forming reactions like the Buchwald-Hartwig amination, avoiding the need for palladium catalysts and strong bases. researchgate.net

| Boronic Acid/Ester Substrate | Amine/Alcohol | Copper Source | Base/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Arylboronic Acid | Aniline (B41778) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~90 |

| Aryl BPin | Aniline | Cu(OAc)₂ | DMAP | MeCN/EtOH | ~75-85 |

| Aryl BMIDA | Morpholine | Cu(OAc)₂ | DMAP | MeCN | ~95 |

Functionalization of the Boronate Ester Moiety

The dimethyl boronate ester group is not merely a passive component for cross-coupling but is itself a site of versatile chemical transformations, allowing for its conversion into other valuable boron-containing functionalities or direct derivatization.

Interconversion to Boronic Acids and Trifluoroborates

This compound can be readily converted into its corresponding boronic acid or trifluoroborate salt. These derivatives often exhibit different stability, solubility, and reactivity profiles, which can be advantageous in multistep syntheses.

Boronic Acids: The hydrolysis of the dimethyl boronate ester to (2-methoxypyrimidin-5-yl)boronic acid is typically achieved under mild acidic or basic conditions. medchemexpress.comrsc.org The resulting boronic acid is often a crystalline solid, which can be easier to purify and handle than the ester. Boronic acids are the most common substrates in Suzuki-Miyaura couplings. rsc.org

Trifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are another important class of organoboron reagents. They are generally highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids or esters. nih.gov The conversion of this compound to its potassium trifluoroborate salt can be accomplished by treatment with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org These trifluoroborate salts are competent nucleophiles in palladium-catalyzed cross-coupling reactions upon activation. nih.gov

Derivatization for Downstream Synthetic Applications

The boronate ester functionality serves as a versatile platform for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. mdpi.commdpi.com Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions allows for the late-stage functionalization of the pyrimidine core. For instance, a complex molecular fragment can be built, retaining the boronate ester, which is then used in a final cross-coupling step to introduce the 2-methoxypyrimidine (B189612) motif. This strategy is highly valuable in the construction of libraries of compounds for biological screening. nih.gov The stability of boronate esters to a variety of reaction conditions makes them ideal for multi-step synthetic sequences. researchgate.net

Stereoselective and Regioselective Transformations Involving the Boronate

While this compound itself is achiral, the principles of stereoselective synthesis with boronic esters can be applied to its derivatives. The asymmetric synthesis of chiral secondary and tertiary boronic esters has become a powerful tool in organic chemistry, as the C-B bond can be transformed stereospecifically into C-C, C-O, and C-N bonds, thereby creating chiral centers with high fidelity. nih.govbris.ac.uk For example, a chiral alkyl group could be coupled to the 2-methoxypyrimidin-5-yl position via a stereospecific cross-coupling reaction involving a pre-formed chiral boronic ester.

Regioselectivity is a key consideration when functionalizing the pyrimidine ring. The electronic nature and position of the methoxy (B1213986) and boronate substituents direct the regiochemical outcome of further reactions, such as electrophilic aromatic substitution or metalation. rsc.org In polyhalogenated pyrimidines, the inherent differences in reactivity at various positions allow for sequential and regioselective cross-coupling reactions, enabling the controlled synthesis of highly substituted pyrimidine derivatives. The 2-methoxy group and the 5-boronate group electronically influence the C4 and C6 positions, guiding the regioselectivity of subsequent functionalization steps.

Computational Chemistry in Understanding Pyrimidinyl Boronate Reactivity

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in elucidating the intricate steps of complex chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling, a cornerstone reaction for pyrimidinyl boronates. nih.govacs.org DFT calculations allow for the mapping of the entire reaction profile, identifying key intermediates and transition states that are often too transient to be observed experimentally. mdpi.comnih.gov

In the context of a Suzuki-Miyaura reaction involving Dimethyl (2-methoxypyrimidin-5-yl)boronate, DFT can model the three primary stages of the catalytic cycle:

Oxidative Addition: The initial step where a palladium(0) catalyst inserts into the bond of an organic halide. DFT helps determine the energy barrier for this crucial, often rate-limiting, step. nih.govresearchgate.net

Transmetalation: The transfer of the pyrimidinyl group from the boron atom to the palladium center. This is a critical step where the structure of the boronate ester plays a significant role. nih.govrsc.orgresearchgate.net

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

Computational studies have clarified the role of the base and solvent in the transmetalation step, evaluating the viability of different mechanistic proposals, such as the "boronate pathway" (where the base activates the boron reagent) versus the "oxo-palladium pathway" (where the base activates the palladium complex). acs.orgrsc.org For boronic esters, computational and kinetic studies have revealed that they can often transmetalate directly without prior hydrolysis to the corresponding boronic acid. nih.govacs.org

A key strength of DFT is its ability to calculate the geometries and energies of short-lived transition states (TS) and intermediates. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier and, consequently, the reaction rate.

For the Suzuki-Miyaura coupling of this compound, DFT calculations can model:

Oxidative Addition Transition States: Characterizing the geometry of the palladium catalyst interacting with the coupling partner (e.g., an aryl halide).

Transmetalation Intermediates and Transition States: Investigating the structure of pre-transmetalation intermediates where the boronate ester coordinates to the palladium complex before the pyrimidinyl group transfer. nih.govacs.org DFT models of the transmetalation TS often feature a bridging hydroxide (B78521) or alkoxide group that facilitates the transfer of the organic moiety from boron to palladium. acs.org The calculated energy barriers for these steps provide a quantitative understanding of the reaction kinetics. researchgate.net

These models have shown that the energy of the transmetalation step can be significantly influenced by the nature of the ester group on the boron atom. nih.gov

Table 1: Representative Calculated Activation Energies for Suzuki-Miyaura Reaction Steps

| Reaction Step | System Studied | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Oxidative Addition | Aryl Sulfamate + Pd(XPhos) | DFT (B3LYP) | 25.5 | nih.gov |

| Transmetalation | Ph-B(OH)₂ + Pd(Ph)(PH₃)₂Br | DFT (B3LYP) | Moderate | researchgate.net |

| Transmetalation | Arylboronic Acid Complex | DFT | Variable | acs.org |

Note: This table presents example data from related systems to illustrate the application of DFT. Specific values for this compound would require dedicated calculations.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure of a molecule. researchgate.netscielo.org.mx These descriptors help predict how a molecule like this compound will behave in a chemical reaction. physchemres.org

Key electronic properties and reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. epstem.netnih.gov

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). mdpi.commdpi.com Hardness and softness are useful concepts from the Hard and Soft Acids and Bases (HSAB) principle, which helps rationalize acid-base interactions during catalysis. mdpi.com

Local Reactivity Descriptors: Fukui functions and local softness indices pinpoint the most reactive sites within a molecule, predicting where an electrophilic or nucleophilic attack is most likely to occur. scielo.org.mx

By calculating these properties for this compound, researchers can predict its nucleophilic strength in the transmetalation step and assess the electronic influence of the 2-methoxy and boronate ester groups on the pyrimidine (B1678525) ring. physchemres.org

Table 2: Key DFT-Based Global Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. |

Computational Studies on Boron-Nitrogen Interactions within Pyrimidinyl Boronates

The presence of nitrogen atoms in the pyrimidine ring of this compound introduces the possibility of intramolecular interactions with the boron center. The lone pair of electrons on a pyrimidine nitrogen could potentially form a dative bond with the empty p-orbital of the trigonal planar boron atom.

Computational methods, including DFT and Møller-Plesset (MP2) perturbation theory, are employed to investigate the existence, nature, and strength of such B-N interactions. nih.govbath.ac.uk Studies on related o-(N,N-dialkylaminomethyl)arylboronate systems have shown that the B-N interaction can be complex. nih.govbath.ac.uk

In aprotic solvents, a direct N→B dative bond may be present. nih.gov

In protic media, a solvent molecule (like water) can insert into the N→B bond, leading to a hydrogen-bonded zwitterionic species (B⁻-O-H···N). nih.gov

The calculated strength of these interactions is often comparable to that of a hydrogen bond. nih.gov For this compound, the geometry and electronic effects of the 2-methoxy group and the dimethyl ester would influence the likelihood and strength of any such intramolecular coordination. A B-N interaction could alter the Lewis acidity of the boron center and potentially affect its reactivity in the transmetalation step of cross-coupling reactions. nih.gov

Theoretical Insights into Chemoselectivity and Regioselectivity

Computational chemistry provides powerful tools to predict the selectivity of chemical reactions when a substrate has multiple potential reaction sites. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity refers to the preferential reaction at one position over another.

For a reaction involving this compound and a polyhalogenated coupling partner, DFT can be used to determine the preferred site of initial oxidative addition. By calculating the activation energy barriers for the reaction at each distinct halogenated carbon atom, the most likely product can be predicted. researchgate.netacs.org The regioselectivity in such palladium-catalyzed couplings is often governed by a combination of factors, including the energy required to distort the carbon-halogen bond into the transition-state geometry and electronic interactions between the orbitals of the palladium catalyst and the substrate. researchgate.net Machine learning models, trained on DFT-computed descriptors like atomic charges and Fukui indices, are also being developed to predict regioselectivity more rapidly. chemrxiv.org

Computational Guidance for Catalyst Design and Optimization

For cross-coupling reactions involving heteroaryl boronates like this compound, catalyst deactivation via coordination of the heteroatom's lone pair to the metal center can be a significant issue. nih.gov Computational modeling can help in designing ligands that:

Promote the desired catalytic steps (e.g., oxidative addition and reductive elimination).

Prevent catalyst deactivation pathways.

Enhance catalyst stability and turnover number.

Control selectivity in complex substrates.

For instance, DFT calculations can screen a virtual library of phosphine (B1218219) ligands to predict their electronic and steric effects on the palladium center, helping to identify candidates that would be optimal for coupling a specific pyrimidinyl boronate. acs.org This in silico approach significantly reduces the time and resources required for experimental catalyst optimization. researchgate.net

Strategic Applications of Dimethyl 2 Methoxypyrimidin 5 Yl Boronate in Complex Molecule Synthesis

As a Building Block for Pyrimidine-Containing Heterobiaryls

The primary application of Dimethyl (2-methoxypyrimidin-5-yl)boronate is in the synthesis of pyrimidine-containing heterobiaryls, which are structures composed of a pyrimidine (B1678525) ring linked to another heterocyclic or aromatic ring. These motifs are prevalent in pharmaceuticals and functional materials. The boronate ester serves as a key precursor for the 2-methoxy-5-pyrimidyl fragment in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. worktribe.comrsc.org

In these reactions, the boronate ester (or its corresponding boronic acid, formed via hydrolysis) is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. worktribe.comrsc.org This method provides a reliable and high-yielding route to biaryl systems that would be otherwise difficult to access. The reaction conditions are generally mild and tolerate a wide range of functional groups, allowing for its application in the synthesis of complex molecular architectures.

Table 1: Examples of Suzuki-Miyaura Coupling using Pyrimidinyl Boronic Acids

| Pyrimidinyl Boronic Acid | Coupling Partner | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-5-pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane (B91453), 95°C | 2-(2-Thienyl)-5-(2-methoxypyrimidine) | High | worktribe.com, rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | 2-Bromoquinoline | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 2-(2-Quinolyl)-5-(2-methoxypyrimidine) | High | worktribe.com, rsc.org |

| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% | worktribe.com, rsc.org |

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. nih.govmdpi.com this compound provides a direct entry point for the creation of novel pyrimidine-containing analogs for biological screening. By coupling this building block with diverse and complex (hetero)aryl halides, medicinal chemists can rapidly generate libraries of new chemical entities. nih.gov This strategy has been implicitly used in the development of potential inhibitors for various biological targets, including protein kinases and viral enzymes, where the pyrimidine core often serves as a crucial pharmacophore for binding. nih.gov

The synthesis of polysubstituted pyrimidines is critical for fine-tuning the physicochemical and pharmacological properties of drug candidates. This compound is instrumental in strategies aimed at producing such derivatives. One effective approach involves the sequential, regioselective Suzuki coupling on di- or tri-halogenated pyrimidines. mdpi.com While the title compound provides one point of substitution, other positions on the pyrimidine ring can be pre-functionalized or modified after the initial coupling. For instance, a dihalopyridine can first be coupled with an aryl boronic acid, and the remaining halide can then be coupled with this compound, demonstrating the chemoselective nature of these reactions. nih.gov This stepwise approach allows for the controlled and predictable assembly of highly decorated pyrimidine systems.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org While direct examples involving this compound are not extensively documented, organoboron compounds are known participants in powerful MCRs like the Petasis (borono-Mannich) reaction. nih.govresearchgate.net

Theoretically, this compound could participate in a Petasis reaction with an amine and an aldehyde (or α-keto acid) to generate complex α-amino acids or related structures bearing the 2-methoxypyrimidine (B189612) side chain. This approach offers a highly convergent route to complex molecules, rapidly increasing molecular complexity in a single, efficient step.

Enabling Late-Stage Functionalization of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. worktribe.comnih.gov This allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies without having to re-synthesize the entire molecule from scratch.

Divergent Synthesis Strategies Utilizing Pyrimidinyl Boronate Esters

Divergent synthesis is a strategy where a common intermediate is transformed into a wide range of structurally distinct products. rsc.orgnih.gov The product resulting from the Suzuki coupling of this compound is an excellent candidate for a divergent intermediate. The key to this strategy is the 2-methoxy group on the pyrimidine ring. This group can activate the C2 position for nucleophilic aromatic substitution (SNAr).

Table 2: Conceptual Divergent Synthesis from a Common Intermediate

| Common Intermediate | Reagent / Nucleophile | Reaction Type | Resulting Product Class |

|---|---|---|---|

| Aryl-(2-methoxypyrimidin-5-yl) | Primary/Secondary Amine (R₂NH) | SNAr | Aryl-(2-aminopyrimidin-5-yl) Derivatives |

| Aryl-(2-methoxypyrimidin-5-yl) | Thiol (RSH) | SNAr | Aryl-(2-thioalkylpyrimidin-5-yl) Derivatives |

| Aryl-(2-methoxypyrimidin-5-yl) | Alcohol (ROH) / NaOR | SNAr | Aryl-(2-alkoxypyrimidin-5-yl) Derivatives |

By treating the coupled product with various nucleophiles—such as amines, thiols, or other alcohols—a diverse library of 2-substituted pyrimidine derivatives can be generated from a single precursor. researchgate.net This approach is highly efficient for exploring the chemical space around a lead compound, as it allows for the systematic modification of the substituent at the 2-position of the pyrimidine ring.

Role in Expanding Chemical Space of Nitrogen-Containing Heterocycles

The ultimate value of a chemical building block lies in its ability to help chemists explore new areas of chemical space. This compound serves as a powerful engine for this exploration. By facilitating the reliable synthesis of pyrimidine-containing heterobiaryls, enabling late-stage functionalization, and providing access to divergent synthetic pathways, it significantly lowers the barrier to creating novel and complex nitrogen-containing heterocycles. nih.gov

Because the pyrimidine ring is a cornerstone of many biologically active molecules, tools that allow for its easy incorporation into new scaffolds are critical for advancing medicinal chemistry. mdpi.com This boronate ester expands the portfolio of accessible pyrimidine-based compounds, providing researchers with a greater diversity of molecules to investigate as potential therapeutics, agrochemicals, and functional materials.

Contributions to Sustainable Chemical Synthesis

The application of this boronate ester aligns with several key principles of green chemistry, most notably in promoting atom economy and facilitating the use of catalytic methodologies over stoichiometric reagents. researchgate.net As a stable and reactive partner in reactions like the Suzuki-Miyaura coupling, it enables the construction of complex carbon-carbon bonds with high selectivity and efficiency. mdpi.comresearchgate.net

Enhancing Atom Economy and Reducing Waste

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Reactions with high atom economy are inherently more sustainable as they generate less waste. chembam.com

The use of this compound in palladium-catalyzed cross-coupling reactions exemplifies this principle. These reactions are designed for the precise and selective formation of C-C bonds, ensuring that a maximal number of atoms from the boronate and its coupling partner are integrated into the target molecule. This contrasts sharply with many classical named reactions, which often utilize stoichiometric reagents and generate significant quantities of inorganic or organic waste, leading to a high Environmental Factor (E-Factor). chembam.comchempedia.info The byproducts from a Suzuki-Miyaura coupling are typically boric acid derivatives and simple salts, which are considered more environmentally benign than the waste streams of many older synthetic alternatives. researchgate.netmdpi.com

Facilitating High-Efficiency Catalysis

Catalytic processes are a pillar of sustainable synthesis. By using a small amount of a catalyst to perform a reaction many times (high turnover number), chemists can avoid the large quantities of waste associated with stoichiometric reagents. This compound is an ideal substrate for such processes.

Modern protocols for Suzuki-Miyaura reactions focus on maximizing catalyst efficiency, with some achieving high yields using only parts-per-million (ppm) levels of a palladium catalyst. acs.org This approach significantly reduces the reliance on precious, rare, and costly metals like palladium, lessening the environmental burden associated with their mining and purification. rsc.org Furthermore, the development of robust catalytic systems that are compatible with boronic esters allows for reactions to proceed under milder conditions, thereby lowering energy consumption. The stability and defined reactivity of the boronate ester are crucial for achieving the high catalyst turnover numbers that characterize these sustainable methods.

Enabling Greener Reaction Conditions

A major focus of green chemistry is the reduction or replacement of hazardous organic solvents, which constitute the bulk of waste in many chemical processes. rsc.org There is a significant drive to adapt synthetic methodologies to work in more environmentally friendly media, such as water, ethanol, or other bio-based solvents. rsc.orginovatus.esresearchgate.net Heterocyclic boronic acids and their esters are increasingly being used in such green protocols. researchgate.net The development of water-soluble ligands and catalyst systems has enabled many cross-coupling reactions to be performed in aqueous media, eliminating the need for volatile organic compounds (VOCs). acs.org The inherent stability of boronic esters like this compound is a key factor in their compatibility with these greener solvent systems.

The following table provides a comparative overview of the sustainability metrics associated with traditional synthetic methods versus the catalytic approaches enabled by this compound.

| Sustainability Aspect | Traditional Synthetic Approach | Approach with this compound |

| Atom Economy | Often low due to the use of stoichiometric reagents and protecting groups, leading to significant byproduct formation. chembam.com | High, as cross-coupling reactions are designed to incorporate the majority of atoms from both coupling partners into the final product. acs.org |

| Waste Profile (E-Factor) | High E-Factor (kg waste / kg product); generates substantial inorganic and organic waste. chempedia.info | Low E-Factor; byproducts are typically simple salts and recyclable boric acid derivatives. researchgate.net |

| Catalyst Usage | May not involve catalytic steps, relying instead on stoichiometric reagents. | Utilizes catalytic amounts of precious metals (e.g., palladium), often at very low loadings (ppm levels), with options for catalyst recycling. mdpi.comacs.org |

| Solvents | Frequently relies on hazardous, volatile, and non-renewable organic solvents. | Increasingly compatible with greener solvents, including water and bio-based alternatives, reducing VOC emissions. rsc.orginovatus.es |

| Energy Consumption | Often requires harsh reaction conditions, including very high or low temperatures, leading to higher energy use. | Reactions often proceed under milder conditions, lowering overall energy requirements. |

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Systems for Pyrimidinyl Boronate Transformations

The transformation of pyrimidinyl boronates, most notably in Suzuki-Miyaura cross-coupling reactions, heavily relies on the efficiency of the catalytic system. While palladium-based catalysts have been the traditional workhorses, current research is focused on developing novel systems with improved performance and broader applicability.

A significant area of advancement is the use of earth-abundant, inexpensive first-row transition metals, such as nickel, as catalysts. Nickel catalysts have shown remarkable efficiency in the cross-coupling of various arylboronic acids with phenols and other electrophiles. For heterocyclic substrates like pyrimidinyl boronates, nickel catalysis can offer alternative reactivity and overcome limitations seen with palladium systems, particularly in reactions involving C-O or C-N bond activation. Research into nickel catalysts for pyrimidinyl boronate couplings aims to achieve high yields and functional group tolerance under milder conditions.

Another frontier is the development of palladium catalysts capable of facilitating direct C-H activation and functionalization. Instead of pre-functionalized coupling partners, these catalytic systems can directly couple pyrimidinyl boronates with C-H bonds of other molecules. Cationic palladium(II) catalysts, for instance, have been shown to enable C-H activation/Suzuki-Miyaura couplings at room temperature, a significantly milder condition than typically required. The design of specialized ligands is crucial for the success of these transformations, as they play a key role in controlling the reactivity and selectivity of the metal center.

Future work in this area will likely focus on creating catalytic systems that are not only more active and selective but also more sustainable. This includes the design of recyclable catalysts and systems that operate efficiently in greener solvents.

| Catalyst Type | Focus Area | Potential Advantages for Pyrimidinyl Boronates |

| Nickel-Based Catalysts | Cross-coupling via C-O/C-N bond activation | Lower cost, unique reactivity profiles, effective for challenging substrates. |

| Palladium C-H Activation Catalysts | Direct functionalization of C-H bonds | Increased atom economy, reduced need for pre-functionalization. |

| Advanced Ligand Design | Both Palladium and Nickel systems | Enhanced selectivity, improved catalytic turnover, milder reaction conditions. |

Application of Flow Chemistry and Continuous Processing for Pyrimidinyl Boronate Synthesis and Reactions

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability. The application of this technology to the synthesis and subsequent reactions of dimethyl (2-methoxypyrimidin-5-yl)boronate is a promising area of research.

Microreactor technology is particularly well-suited for reactions involving sensitive or highly reactive intermediates, which can be generated and consumed in situ under precisely controlled conditions. For instance, the synthesis of arylboronic esters often involves organolithium intermediates, which are challenging to handle in large-scale batch processes due to their high reactivity and thermal instability. In a flow microreactor, rapid mixing and superior heat exchange allow for the controlled generation of such intermediates and their immediate reaction with a boron source, minimizing decomposition and side reactions.

Future research will likely focus on developing more robust and versatile integrated flow systems for the synthesis of complex molecules derived from pyrimidinyl boronates. The use of packed-bed reactors with immobilized catalysts is another avenue being explored to simplify product purification and catalyst recycling in continuous processes.

| Flow Chemistry Application | Key Advantages | Relevance to this compound |

| Microreactor Synthesis | Precise control of temperature, pressure, and residence time; safe handling of reactive intermediates. | Enables safer and more efficient synthesis of the boronate itself, potentially from a corresponding pyrimidinyl halide via lithiation. |

| Integrated Multi-Step Synthesis | Combines synthesis and subsequent reactions (e.g., Suzuki coupling) into a single, continuous operation. | Streamlines the production of biaryl compounds, reducing waste and purification needs. |

| Heterogeneous Catalysis in Flow | Simplifies catalyst removal and recycling, leading to cleaner product streams and more sustainable processes. | Improves the overall efficiency and environmental footprint of cross-coupling reactions involving the boronate. |

Strategies for Enhancing Functional Group Tolerance in Reactions

A key objective in modern synthetic chemistry is to perform transformations on complex molecules without the need for cumbersome protecting group strategies. Enhancing the functional group tolerance of reactions involving this compound is therefore a critical area of research. This involves the careful design of catalysts, reagents, and reaction conditions that are chemoselective, meaning they interact with the desired reactive site while leaving other functional groups untouched.

One major strategy is the development of milder reaction conditions. For example, performing Suzuki-Miyaura couplings at or near room temperature can prevent the degradation of sensitive functional groups that are unstable at the higher temperatures often required. This is typically achieved through the use of highly active palladium pre-catalysts and carefully selected ligand/base combinations that facilitate the catalytic cycle under gentle conditions.

Another approach involves modifying the boronate itself. While dimethyl boronates are common, other derivatives can offer enhanced stability or different reactivity profiles. For instance, N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (B148213) (DABO) boronates are air-stable, crystalline solids that can exhibit greater tolerance to a range of reaction conditions compared to the corresponding boronic acids or simple esters. These masked boronates can often be used directly in coupling reactions and may prevent unwanted side reactions, such as protodeborylation, which is the cleavage of the carbon-boron bond.

Furthermore, the choice of catalyst and ligand is paramount. Modern catalyst systems, such as those based on palladium complexes with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos), have been specifically designed to exhibit excellent functional group tolerance, allowing for the successful coupling of substrates bearing acidic protons, aldehydes, or nitro groups.

Future research will continue to push the boundaries of functional group compatibility, aiming for catalytic systems that can operate in the presence of an even wider array of functionalities, thus simplifying synthetic routes to complex, polyfunctional molecules.

| Strategy | Mechanism of Action | Benefit for Pyrimidinyl Boronate Reactions |

| Milder Reaction Conditions | Lowering reaction temperatures and using weaker bases. | Preserves sensitive functional groups on both coupling partners. |

| Use of Stabilized Boronates (e.g., MIDA, DABO) | Increased stability towards air, moisture, and certain reaction conditions. | Reduces degradation of the boronate, improves reaction reproducibility, and can enhance chemoselectivity. |

| Advanced Catalyst/Ligand Systems | Highly active catalysts that operate under mild conditions and are less prone to side reactions. | Enables the coupling of substrates with a broad range of functionalities, avoiding protection/deprotection steps. |

Integration of this compound with Biocatalysis

The intersection of traditional organic synthesis with biocatalysis offers a powerful approach to creating complex molecules with high selectivity and under environmentally benign conditions. While the direct enzymatic synthesis of organoboron compounds is still an emerging field, chemoenzymatic strategies involving pyrimidinyl boronates hold considerable potential.

A chemoenzymatic approach could involve using an enzyme to perform a selective transformation on a substrate that already contains the pyrimidinyl boronate moiety. For instance, enzymes such as lipases, proteases, or ketoreductases could be used to resolve a racemic mixture, selectively hydrolyze an ester, or reduce a ketone elsewhere in the molecule, all while leaving the C-B bond of the pyrimidinyl boronate intact. This strategy leverages the high stereoselectivity of enzymes to introduce chiral centers into complex boronate-containing intermediates.

Conversely, biocatalysis could be used to construct a complex heterocyclic precursor, which is then converted into the target pyrimidinyl boronate through conventional chemical methods. This approach takes advantage of the ability of enzymes to build intricate molecular scaffolds from simple starting materials.

A more forward-looking area of research is the discovery or engineering of enzymes that can directly catalyze reactions at the carbon-boron bond. Recently, engineered enzymes have been developed that can catalyze the amination of boronic acids to produce anilines. Applying such technology to pyrimidinyl boronates would provide a novel and direct biocatalytic route to valuable aminopyrimidine derivatives. As our understanding of enzyme mechanisms and protein engineering capabilities grows, the development of biocatalysts for Suzuki-Miyaura couplings or other transformations of boronates is a tangible, albeit challenging, future goal.

| Biocatalysis Strategy | Description | Potential Application |

| Chemoenzymatic Synthesis | An enzyme performs a selective reaction on a molecule already containing the pyrimidinyl boronate. | Enantioselective reduction of a ketone or hydrolysis of an ester in a boronate-containing substrate. |

| Biocatalytic Precursor Synthesis | An enzyme is used to synthesize a complex precursor, which is then chemically converted to the pyrimidinyl boronate. | Using a transaminase to create a chiral aminopyrimidine that is subsequently borylated. |

| Engineered Enzyme Catalysis | Development of novel enzymes that directly interact with and transform the boronate group. | Direct enzymatic amination of this compound to form an aminopyrimidine. |

Exploration of New Reactivity Modes for Pyrimidinyl Boronates

While the Suzuki-Miyaura coupling is the most common reaction of pyrimidinyl boronates, research is actively exploring new modes of reactivity to expand their synthetic utility. These novel transformations often involve photoredox or electrochemical catalysis, which can access reactive intermediates and reaction pathways that are unavailable through traditional thermal methods.

Photoredox/nickel dual catalysis has emerged as a powerful tool for forging C(sp²)–C(sp³) bonds. This methodology could be applied to couple this compound with a variety of alkyl fragments, providing access to alkylated pyrimidines that are difficult to synthesize using conventional cross-coupling methods. In these reactions, a photocatalyst absorbs light to generate a potent oxidant or reductant, which then engages with a nickel catalytic cycle to facilitate the coupling.

Another area of interest is the use of pyrimidinyl boronates in reactions other than C-C bond formation. For example, research into copper-catalyzed C-N and C-O bond-forming reactions (Chan-Lam coupling) with boronic acids could be extended to pyrimidinyl boronates, enabling the direct synthesis of aminopyrimidines and pyrimidinyl ethers.

Furthermore, the boron functional group itself can be the target of transformation. Methods for the stereospecific enzymatic conversion of boronic acids to amines have been reported, suggesting that similar transformations could be developed for pyrimidinyl boronates to access valuable chiral amine building blocks. The exploration of these and other novel reaction pathways will continue to uncover new applications for this versatile class of reagents.

Rational Design of Pyrimidinyl Boronate Derivatives with Tailored Reactivity

The reactivity of a pyrimidinyl boronate is not solely determined by the pyrimidine (B1678525) core; it is also heavily influenced by the nature of the boronate ester group. The rational design of boronate derivatives with tailored stability and reactivity is a key strategy for overcoming synthetic challenges.

Simple esters like the dimethyl ester are convenient but can be susceptible to hydrolysis. Pinacol (B44631) esters (derived from pinacol) are more robust and are widely used due to their enhanced stability, which facilitates purification and handling. For even greater stability, N-methyliminodiacetic acid (MIDA) boronates have been developed. These are highly stable, crystalline solids that are unreactive in many cross-coupling conditions until a slow-release hydrolysis is triggered, typically by the addition of an aqueous base. This allows for sequential, one-pot cross-coupling reactions where the MIDA boronate remains inert while another, more reactive boronic acid is coupled first.

Potassium trifluoroborate salts represent another class of stable and easily handled boronate derivatives. The trifluoroborate group is robust and can tolerate a wide range of reaction conditions, allowing for chemoselective transformations at other positions on the pyrimidine ring before the C-B bond is engaged in a coupling reaction.

Future research in this area will focus on designing new "masking groups" for the boronic acid that can be cleaved under specific, orthogonal conditions (e.g., light, a specific enzyme, or a redox trigger). This would provide chemists with an even greater level of control over the reactivity of pyrimidinyl boronates in complex, multi-step syntheses.

| Boronate Derivative | Key Feature | Advantage in Synthesis |

| Dimethyl Ester | Simple, common | Readily prepared and used in standard couplings. |

| Pinacol Ester | Increased steric bulk and stability | More robust to handling, purification, and some reaction conditions. |

| MIDA Boronate | High stability, slow-release hydrolysis | Enables sequential, one-pot iterative cross-coupling reactions. |

| Potassium Trifluoroborate | High stability to various reagents | Allows for functionalization of the pyrimidine ring prior to cross-coupling. |

Machine Learning and AI in Predicting Pyrimidinyl Boronate Reactivity and Designing Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) into organic chemistry is set to revolutionize how synthetic routes are designed and how reaction outcomes are predicted. For reactions involving this compound, these computational tools offer several exciting future research directions.

ML models can be trained on large datasets of chemical reactions to predict the outcome of, for example, a Suzuki-Miyaura coupling. By analyzing the structures of the boronate, the coupling partner, the catalyst, ligands, and solvent, these models can predict the likely yield and identify potential side products. This predictive power can save significant time and resources in the lab by guiding chemists toward the most promising reaction conditions from the outset.

Furthermore, ML algorithms can be coupled with automated high-throughput experimentation platforms. In this closed-loop system, the AI proposes a set of reaction conditions, a robot performs the experiments, and the results are fed back to the ML model, which then uses the new data to refine its understanding and propose the next round of experiments. This iterative process can rapidly optimize complex reactions involving pyrimidinyl boronates, accelerating the discovery of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl (2-methoxypyrimidin-5-yl)boronate, and how can its purity be optimized?

- Synthesis Routes : The compound can be synthesized via palladium-catalyzed borylation of halogenated pyrimidines or transition-metal-free coupling with diazocarbonyl compounds (e.g., using arylboroxines) . For enantioselective synthesis, cationic palladium catalysts combined with amine bases (e.g., PhNMe₂) are effective, though additives like low-pKaH amines may improve enantioselectivity .

- Purity Optimization : Use column chromatography for intermediates and confirm purity via GC or HPLC (≥97% purity thresholds are typical, as seen in catalog entries for related boronic esters) . Recrystallization in aprotic solvents (e.g., hexane/ethyl acetate) is recommended to remove residual ligands or catalysts.

Q. How does the methoxy group at the 2-position of the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The methoxy group acts as an electron-donating substituent, stabilizing the boronate intermediate and directing electrophilic attacks to the 5-position of the pyrimidine ring. This enhances regioselectivity in Suzuki-Miyaura couplings .

- Steric Considerations : The methoxy group introduces minimal steric hindrance, allowing efficient transmetalation with palladium catalysts. DFT studies suggest that substituents like methoxy lower the activation energy for migratory insertion steps .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹¹B NMR (δ ~30 ppm) confirms boronate ester formation, while ¹H/¹³C NMR identifies the methoxy group (δ ~3.9 ppm for CH₃O) and pyrimidine protons .

- Mass Spectrometry : High-resolution MS (ESI+) detects the molecular ion peak (e.g., [M+H]⁺ at m/z 211.08 for C₇H₁₁BN₂O₃).

- X-ray Crystallography : Resolves bond angles (B–O ~1.36 Å) and confirms stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies address challenges in enantioselective functionalization using this boronate?

- Catalytic Systems : Use chiral palladium complexes (e.g., Josiphos ligands) with additives like NaBARF to enhance enantioselectivity. Evidence shows that lowering the pKaH of amine bases (e.g., replacing PhNMe₂ with more acidic amines) improves asymmetric induction .

- Substrate Design : Symmetrical electrophiles (e.g., dimethyl 6-membered rings) reduce competing pathways, as demonstrated in DFT-guided borylative migrations .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- DFT Modeling : Calculate the pKa of the boronate ester (typically ~8–10 for aryl boronates) to predict hydrolysis rates. Studies on similar compounds show increased stability in aprotic, neutral media .

- Kinetic Studies : Monitor boronate degradation via ¹H NMR in buffered solutions (pH 5–9). Data suggest rapid hydrolysis below pH 7, necessitating storage at 0–6°C .

Q. What role does this boronate play in designing boronate affinity materials (BAMs) for glycoprotein separation?